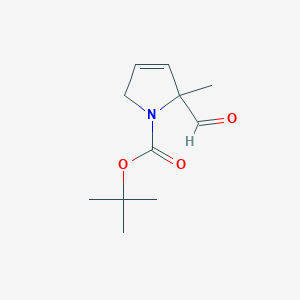

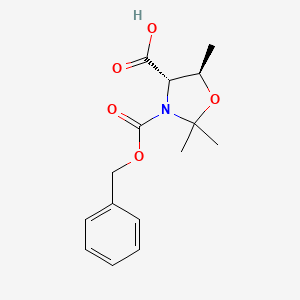

![molecular formula C13H15N3O6 B2442501 Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate CAS No. 477870-12-5](/img/structure/B2442501.png)

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate (ENO) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific research fields. ENO is a heterocyclic compound composed of an ethyl acetate moiety and a 1,2,4-oxadiazole ring. It has a molecular weight of 357.42 g/mol and a melting point of 63-65 °C. ENO has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and 5-lipoxygenase (5-LOX).

科学的研究の応用

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate is a compound with potential implications in various scientific research areas. Although the direct studies on this specific compound might be limited, the research on oxadiazole derivatives, including 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, provides valuable insights into the broader applications of such compounds in scientific research.

Applications in Medicinal Chemistry and Pharmacology

Research into 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has demonstrated these compounds' significant potential in medicinal chemistry due to their diverse pharmacological activities. These activities include antibacterial, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer properties. The peculiar structural feature of the 1,3,4-oxadiazole ring, with pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors in biological systems, eliciting a wide range of bioactivities (Verma et al., 2019; Nayak & Poojary, 2019). This underscores the potential utility of Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate in the development of new therapeutic agents.

Synthetic Strategies and Environmental Impact

The synthesis of oxadiazole derivatives is of considerable interest due to the compounds' biological significance. Innovative synthetic strategies have been developed for preparing oxadiazole derivatives effectively, which are crucial for the exploration of their therapeutic potential. Furthermore, understanding the environmental fate and aquatic effects of related oxo-process chemicals highlights the importance of considering the ecological impact of these compounds. Research indicates that such compounds are generally characterized by rapid biodegradation in soil and water, minimizing environmental risks (C. Staples, 2001; Saxena et al., 2022).

特性

IUPAC Name |

ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c1-3-21-12(17)8-11-15(13(18)14(2)22-11)9-4-6-10(7-5-9)16(19)20/h4-7,11H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTMVJJGWMHTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)

![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)